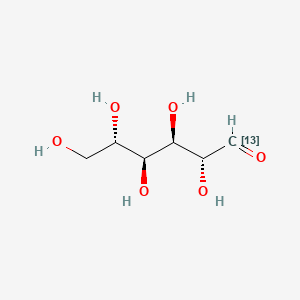
L-(-)-Mannose-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-(-)-Mannose-13C-1 is a stable isotope-labeled compound of mannose, a simple sugar that is a stereoisomer of glucose. The “13C-1” designation indicates that the first carbon atom in the mannose molecule is replaced with the carbon-13 isotope. This compound is often used in scientific research to trace metabolic pathways and study carbohydrate metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-(-)-Mannose-13C-1 can be synthesized through several methods, including chemical synthesis and enzymatic conversion. One common method involves the use of glucose-13C-1 as a starting material, which is then converted to mannose-13C-1 through a series of isomerization reactions. The reaction conditions typically involve the use of specific enzymes or catalysts that facilitate the conversion process.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the carbon-13 isotope into the mannose molecule during their metabolic processes. The fermentation broth is then processed to isolate and purify the labeled mannose.
Analyse Chemischer Reaktionen
Types of Reactions
L-(-)-Mannose-13C-1 undergoes various chemical reactions, including:
Oxidation: Mannose can be oxidized to form mannose-6-phosphate or other oxidized derivatives.
Reduction: Reduction of mannose can yield mannitol, a sugar alcohol.
Substitution: Mannose can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products
Oxidation: Mannose-6-phosphate, mannose acid.
Reduction: Mannitol.
Substitution: Various substituted mannose derivatives.
Wissenschaftliche Forschungsanwendungen
L-(-)-Mannose-13C-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Metabolic Studies: Used as a tracer to study carbohydrate metabolism and glycosylation pathways.
Medical Research: Investigates the role of mannose in various diseases, including cancer and congenital disorders of glycosylation.
Industrial Applications: Used in the production of labeled biomolecules for research and diagnostic purposes.
Wirkmechanismus
The mechanism of action of L-(-)-Mannose-13C-1 involves its incorporation into metabolic pathways where mannose is utilized. The carbon-13 isotope serves as a tracer, allowing researchers to track the molecule’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in mannose metabolism.
Vergleich Mit ähnlichen Verbindungen
L-(-)-Mannose-13C-1 is unique due to its stable isotope labeling, which distinguishes it from other mannose derivatives. Similar compounds include:
D-Mannose: The naturally occurring form of mannose.
Mannose-6-phosphate: A phosphorylated derivative of mannose.
Mannitol: A reduced form of mannose.
This compound’s uniqueness lies in its ability to be used as a tracer in metabolic studies, providing valuable insights into carbohydrate metabolism that other similar compounds cannot offer.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1/i1+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-AIJRKYHDSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















